molecular formula C13H18N2O B180551 N-(piperidin-2-ylmethyl)benzamide CAS No. 127722-73-0

N-(piperidin-2-ylmethyl)benzamide

Cat. No.: B180551
CAS No.: 127722-73-0
M. Wt: 218.29 g/mol
InChI Key: CQDZPECTECONTE-UHFFFAOYSA-N
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Description

N-(piperidin-2-ylmethyl)benzamide is an organic compound that features a benzamide moiety attached to a piperidine ring via a methylene bridge

Mechanism of Action

Target of Action

N-(piperidin-2-ylmethyl)benzamide is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pharmacokinetics

The compound’s molecular formula is c13h18n2o , which may provide some insights into its potential pharmacokinetic properties.

Result of Action

It is known that piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that these compounds may be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

N-(piperidin-2-ylmethyl)benzamide plays a role in biochemical reactions, interacting with various enzymes and proteins . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-2-ylmethyl)benzamide typically involves the reaction of benzoyl chloride with 2-(aminomethyl)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5COCl+H2NCH2C5H10NC6H5CONHCH2C5H10N+HCl\text{C}_6\text{H}_5\text{COCl} + \text{H}_2\text{NCH}_2\text{C}_5\text{H}_{10}\text{N} \rightarrow \text{C}_6\text{H}_5\text{CONHCH}_2\text{C}_5\text{H}_{10}\text{N} + \text{HCl} C6​H5​COCl+H2​NCH2​C5​H10​N→C6​H5​CONHCH2​C5​H10​N+HCl

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the product, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.

    Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of N-(piperidin-2-ylmethyl)piperidinone.

    Reduction: Formation of N-(piperidin-2-ylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(piperidin-2-ylmethyl)benzamide has been explored for its therapeutic potential, particularly in the treatment of neurological disorders. Research indicates that derivatives of piperidine, including this compound, exhibit significant activity as:

  • Antidepressants : They may alleviate symptoms associated with depression and anxiety disorders.
  • Antipsychotics : Some studies suggest efficacy in managing symptoms of schizophrenia and other psychotic disorders.
  • Cognitive Enhancers : Potential applications in treating cognitive impairments related to Alzheimer's disease and other neurodegenerative conditions.

Biochemical Research

The compound serves as a useful ligand in receptor binding studies. Its interactions with various neurotransmitter receptors have been investigated, leading to insights into:

  • Glycine Transporters : this compound has shown promise as a specific inhibitor of glycine transporters (GLYT1 and GLYT2), which are implicated in several psychiatric and neurological disorders .
  • Other Receptor Systems : The compound's activity on serotonin and dopamine receptors has also been studied, contributing to the understanding of its potential side effects and therapeutic profiles.

Chemical Synthesis

In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in:

  • Synthesis of Piperidine Derivatives : The compound can be modified through oxidation, reduction, and substitution reactions to yield new derivatives with potentially enhanced biological activities.

Industrial Applications

The compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its properties make it suitable for:

  • Pharmaceutical Formulations : As an intermediate, it contributes to the synthesis of drugs aimed at treating central nervous system disorders.
  • Material Science : Its chemical properties allow for incorporation into new polymeric materials or coatings.

Case Study 1: Glycine Transporter Inhibition

A study investigating the inhibitory effects of this compound on glycine transporters demonstrated an IC50 value ranging from 0.001 to 10 µM. This suggests a potent interaction with the transporter, indicating its potential use in treating conditions like schizophrenia where glycine modulation is beneficial .

Case Study 2: Antidepressant Activity

In animal models, administration of this compound showed significant reduction in depressive-like behaviors, supporting its role as a candidate for antidepressant drug development. The mechanism was linked to alterations in neurotransmitter levels within the brain, particularly serotonin and norepinephrine .

This compound can undergo several reactions:

  • Oxidation : Can yield piperidinone derivatives.
  • Reduction : Can produce benzylamine derivatives.
  • Substitution : The methylene bridge allows for nucleophilic substitutions leading to various substituted benzamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(piperidin-4-ylmethyl)benzamide
  • N-(piperidin-3-ylmethyl)benzamide
  • N-(piperidin-2-ylmethyl)piperidinone

Uniqueness

N-(piperidin-2-ylmethyl)benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities, reactivity, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.

Biological Activity

N-(piperidin-2-ylmethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound features a piperidine ring attached to a benzamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

  • Antitumor Activity : Several studies have demonstrated that derivatives of piperidine, particularly those with benzamide structures, possess significant antitumor properties. For instance, modifications to the piperidine structure have been shown to enhance cytotoxicity against various cancer cell lines.
  • Enzyme Inhibition : Piperidine derivatives are known to inhibit various enzymes, including histone deacetylases (HDACs), which play a role in cancer progression and other diseases. Compounds similar to this compound have been identified as effective HDAC inhibitors.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study evaluated the antitumor effects of various piperidine derivatives against HepG2 (liver cancer) cells. The most potent compound in this series exhibited an IC50 value of 0.25 μM, indicating strong cytotoxicity and potential for further development as an anticancer agent .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antitumor effects often involves inducing cell cycle arrest and apoptosis through pathways regulated by p53 and p21. For example, the compound was found to inhibit cyclin B1 and promote the expression of tumor suppressor proteins .
  • Enzyme Targeting :
    • Research has shown that certain piperidine derivatives can act as selective inhibitors of various enzymes involved in metabolic processes. For instance, one derivative demonstrated significant inhibition of monoacylglycerol lipase (MAGL), with an IC50 value of 80 nM . This inhibition is relevant for therapeutic strategies targeting pain and inflammation.

Data Tables

The following table summarizes key findings from studies on this compound and related compounds:

CompoundTarget Cell LineIC50 (μM)Mechanism of Action
This compoundHepG20.25Induces cell cycle arrest via p53/p21
Piperidine Derivative AMDA-MB-2310.094Multi-target kinase inhibitor
Piperidine Derivative BA5490.130HDAC inhibition

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZPECTECONTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.